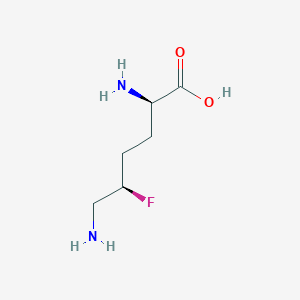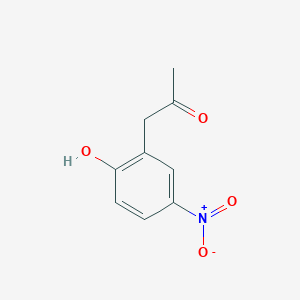
alpha-Carboxy-alpha-3-thienylmethylpenicillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Carboxy-alpha-3-thienylmethylpenicillin is a semisynthetic penicillin derivative known for its broad-spectrum antibacterial activity. It is particularly effective against gram-negative bacteria and is used in various clinical settings to treat infections caused by these pathogens .
Méthodes De Préparation
The synthesis of alpha-Carboxy-alpha-3-thienylmethylpenicillin involves several steps. The primary synthetic route includes the acylation of 6-aminopenicillanic acid with alpha-carboxy-3-thienylacetic acid. The reaction is typically carried out in an aqueous medium with the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods often involve large-scale fermentation processes to produce the penicillin nucleus, followed by chemical modification to introduce the thienylmethyl group .
Analyse Des Réactions Chimiques
Alpha-Carboxy-alpha-3-thienylmethylpenicillin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which may alter its antibacterial activity.
Reduction: Reduction reactions can convert the thienylmethyl group to a thiol group, potentially affecting its binding to bacterial enzymes.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different penicillin derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Alpha-Carboxy-alpha-3-thienylmethylpenicillin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of beta-lactam antibiotics and their interactions with various chemical reagents.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.
Mécanisme D'action
The mechanism of action of alpha-Carboxy-alpha-3-thienylmethylpenicillin involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . The molecular targets include PBPs such as PBP2 and PBP3, which are essential for cell wall synthesis and maintenance .
Comparaison Avec Des Composés Similaires
Alpha-Carboxy-alpha-3-thienylmethylpenicillin is often compared with other penicillin derivatives such as carbenicillin and ticarcillin. While all three compounds share a similar beta-lactam structure, this compound is unique due to its thienylmethyl group, which enhances its activity against certain gram-negative bacteria . Carbenicillin and ticarcillin, on the other hand, have different side chains that confer varying degrees of activity against different bacterial strains .
Similar Compounds
- Carbenicillin
- Ticarcillin
- Ampicillin
- Amoxicillin
These compounds are used in various clinical settings to treat bacterial infections, but their specific activities and applications may differ based on their chemical structures and the types of bacteria they target .
Propriétés
Numéro CAS |
3973-04-4 |
|---|---|
Formule moléculaire |
C15H16N2O6S2 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O6S2/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t7?,8-,9+,12-/m1/s1 |
Clé InChI |
OHKOGUYZJXTSFX-IRHHVTTKSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)




![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)



